Cinnamycin

描述

属性

CAS 编号 |

1405-39-6 |

|---|---|

分子式 |

C89H125N25O25S3 |

分子量 |

2041.3 g/mol |

IUPAC 名称 |

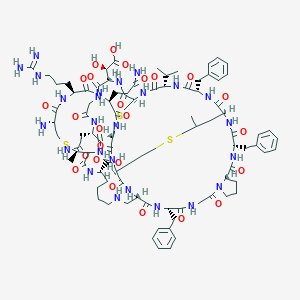

(1S,4S,13S,16S,19R,22S,25S,28R,31S,37S,41R,44R,47S,50S,53R,56R,65S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid |

InChI |

InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45?,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,66+,67?,68+,69+,70-/m1/s1 |

InChI 键 |

QJDWKBINWOWJNZ-IDGBIKHQSA-N |

SMILES |

CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |

手性 SMILES |

C[C@@H]1C2C(=O)N[C@@H](CCCCNC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H]5C(SC[C@@H](C(=O)N3)NC(=O)[C@H](CSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)N)[C@H](C(=O)O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC6=CC=CC=C6)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CS1)N)CCCNC(=N)N)CCC(=O)N)C)CC7=CC=CC=C7)CC8=CC=CC=C8)C(=O)O |

规范 SMILES |

CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |

同义词 |

Lysine, cysteinylarginylglutaminylcysteinylcysteinylphenylalanylphenylalanylglycylprolyl-3-aminoalanyl-3-mercapto-2-aminobutanoylphenylalanylvalylcysteinyl-3-hydroxy-alpha-aspartylglycylasparaginyl-3-mercapto-2-aminobutanoyl-, cyclic (1-18),(4-14), ( |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Cinnamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of cinnamycin. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and visual representations of the key processes involved in studying this potent lantibiotic.

Introduction to this compound

This compound is a tetracyclic lantibiotic (lanthionine-containing antibiotic) first isolated in 1952 from the fermentation broth of Streptomyces cinnamoneus.[1] It belongs to the type B class of lantibiotics, which are known to inhibit cell wall biosynthesis, though this compound's primary mechanism of action is unique.[2] The peptide is comprised of 19 amino acids and is characterized by a complex structure containing several unusual amino acids, including one meso-lanthionine (B1218204) (Lan), two threo-3-methyllanthionines (MeLan), a lysinoalanine (Lal) bridge, and an erythro-3-hydroxy-L-aspartic acid (HyAsp).[1][3]

This compound's potent antimicrobial activity stems from its highly specific interaction with phosphatidylethanolamine (B1630911) (PE), a major component of many bacterial cell membranes.[3][4] This specific binding disrupts membrane integrity and function, leading to cell death.[2][3] Beyond its antibacterial properties, this compound has also been shown to inhibit phospholipase A2 and exhibits antiviral activity against Herpes Simplex Virus.[5][6] These diverse biological activities make this compound and its analogs promising candidates for therapeutic development.

Biosynthesis of this compound

This compound is ribosomally synthesized as a precursor peptide, CinA, which consists of a 59-amino acid N-terminal leader peptide and a 19-amino acid C-terminal core peptide.[1] The mature, active form of this compound is generated through a series of extensive post-translational modifications orchestrated by enzymes encoded within the cin biosynthetic gene cluster.[7]

The key enzymatic steps in the biosynthesis of this compound are:

-

Dehydration and Cyclization: The bifunctional enzyme CinM , a LanM-family protein, catalyzes the dehydration of specific serine and threonine residues within the core peptide to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. Subsequently, CinM facilitates the intramolecular Michael-addition of cysteine thiols to these unsaturated amino acids, forming the characteristic thioether bridges of the lanthionine (B1674491) and methyllanthionine residues.[1][8]

-

Hydroxylation: The enzyme CinX , an α-ketoglutarate/iron(II)-dependent hydroxylase, catalyzes the hydroxylation of the aspartate residue at position 15 to form erythro-3-hydroxy-L-aspartic acid.[8]

-

Lysinoalanine Bridge Formation: The formation of the unusual lysinoalanine bridge between lysine (B10760008) at position 19 and the dehydroalanine at position 6 is dependent on a small protein encoded by the gene cinorf7 .[8][9]

-

Leader Peptide Cleavage: Following the modifications of the core peptide, the leader peptide is proteolytically cleaved. The CinA leader peptide contains an AXA motif, which is recognized by a type I signal peptidase of the general secretory pathway.[1]

Biosynthetic Pathway Diagram

Caption: Biosynthetic pathway of this compound from the precursor peptide to the mature antibiotic.

Experimental Protocols

This section provides detailed methodologies for the production, isolation, and characterization of this compound.

Fermentation of Streptomyces cinnamoneus

This protocol describes the general procedure for the fermentative production of this compound. Yields are highly dependent on the specific strain and fermentation conditions.

Materials:

-

Streptomyces cinnamoneus strain (e.g., DSM 40005)

-

Seed medium (e.g., Tryptic Soy Broth - TSB)

-

Production medium (e.g., R2YE medium or a custom medium containing starch, casein, yeast extract, and mineral salts)

-

Shaking incubator

-

Fermenter (for large-scale production)

Procedure:

-

Inoculum Preparation: Inoculate a loopful of S. cinnamoneus spores or mycelia into 50 mL of seed medium in a 250 mL baffled flask. Incubate at 30°C with shaking at 220 rpm for 48-72 hours until a dense culture is obtained.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). For laboratory scale, use 1 L of medium in a 2 L baffled flask. For larger scale, use a suitably sized fermenter.

-

Fermentation: Incubate the production culture at 30°C with vigorous aeration and agitation for 5-7 days. Monitor growth (mycelial dry weight) and pH. This compound production typically commences upon entry into the stationary phase.[10]

-

Harvest: After the incubation period, harvest the fermentation broth for extraction.

Isolation and Purification of this compound

The following protocol is a composite based on methods for this compound and the closely related this compound B.[11]

Experimental Workflow Diagram

Caption: General workflow for the isolation and purification of this compound from fermentation broth.

Procedure:

-

Biomass Separation: Centrifuge the harvested fermentation broth (e.g., at 5,000 x g for 20 minutes) to separate the mycelial biomass from the supernatant. This compound may be present in both fractions, so both should be processed.

-

Extraction from Biomass:

-

To the collected biomass, add double the volume of methanol (MeOH).

-

Stir or sonicate the mixture for 1-2 hours to extract the this compound.

-

Filter the mixture through Whatman No. 1 filter paper to remove the cell debris.

-

Collect the methanol extract.[11]

-

-

Extraction from Supernatant:

-

The supernatant can be extracted sequentially with an equal volume of ethyl acetate (B1210297) (twice) and then n-butanol (twice).

-

The butanol fractions, which will contain the this compound, are pooled.

-

-

Concentration: Concentrate the methanol extract (from biomass) or the pooled butanol fractions (from supernatant) to an aqueous residue using a rotary evaporator.

-

Initial Chromatography:

-

Apply the aqueous residue to an open column packed with a hydrophobic resin (e.g., Diaion HP-20 or CHP-20P).[11]

-

Wash the column with deionized water.

-

Elute the bound compounds with a stepwise gradient of methanol (e.g., 10% MeOH, 60% MeOH, 100% MeOH).[11]

-

Collect fractions and test for activity using a bioassay (see Protocol 3.4).

-

-

HPLC Purification:

-

Concentrate the active fraction(s) (typically the high methanol fraction).

-

Subject the concentrated active fraction to reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C8 or C18 analytical or semi-preparative column (e.g., 4.6 x 250 mm).

-

Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.05% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (MeCN).

-

Gradient: A linear gradient from ~30% B to 70% B over 30-40 minutes may be effective. Isocratic elution (e.g., 30% MeCN) can also be used if the initial sample is sufficiently clean.[11]

-

Detection: Monitor the elution profile at 220 nm.

-

Collect the peak corresponding to this compound.

-

-

Final Steps: Confirm the purity of the collected fraction by analytical HPLC and verify the mass by mass spectrometry. Lyophilize the pure fraction to obtain this compound as a powder.

Heterologous Expression and In Vitro Biosynthesis

This compound biosynthesis can be reconstituted in Escherichia coli or in vitro, which is useful for mechanistic studies and generating analogs.

Procedure for Heterologous Expression in E. coli: [8]

-

Gene Cloning:

-

Clone the gene for the precursor peptide (cinA) into an expression vector (e.g., pET vector) that allows for an N-terminal His-tag.

-

Clone the genes for the modifying enzymes (cinM, cinX, cinorf7) into compatible expression vectors (e.g., pRSFDuet-1, pACYCDuet-1).

-

-

Co-expression:

-

Co-transform E. coli (e.g., BL21(DE3) strain) with the plasmids containing cinA and the required modifying enzyme genes.

-

Grow the transformed cells in a suitable medium (e.g., LB broth) to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.2 mM) and incubate at a lower temperature (e.g., 18-20°C) for 12-16 hours.

-

-

Purification of Modified CinA:

-

Harvest the cells by centrifugation.

-

Lyse the cells (e.g., by sonication) in a suitable lysis buffer.

-

Purify the His-tagged, modified CinA peptide from the soluble lysate using Immobilized Metal Affinity Chromatography (IMAC).

-

-

Leader Peptide Cleavage: To obtain active this compound, the leader peptide must be cleaved. If the cinA construct was engineered with a specific protease site (e.g., a LysC site by mutating Ala-1 to Lys), incubate the purified peptide with the corresponding protease.[8]

Bioactivity Assay

An agar (B569324) diffusion assay can be used to test for the presence of active this compound in chromatography fractions.

Procedure: [2]

-

Indicator Strain: Use a sensitive Gram-positive bacterium, such as Bacillus subtilis.

-

Plate Preparation: Prepare an overnight culture of B. subtilis in a liquid medium (e.g., LB broth). Add a small volume (e.g., 0.5 mL) of this culture to molten soft agar (e.g., 5 mL of nutrient agar) and pour it over a base of solid nutrient agar in a petri dish to create a lawn.

-

Sample Application: Once the soft agar has solidified, spot a small volume (e.g., 5-10 µL) of the fractions to be tested onto the surface of the agar.

-

Incubation: Incubate the plate at 37°C overnight.

-

Observation: The presence of a clear zone of growth inhibition around a spot indicates antibacterial activity. The diameter of the zone is proportional to the concentration of the active compound.

Quantitative Data

Quantitative data for this compound production is often variable and dependent on the specific strain and conditions used. The following tables summarize key quantitative parameters reported in the literature.

Table 1: Physicochemical and Binding Properties of this compound

| Parameter | Value | Reference(s) |

| Molecular Weight | 2041.29 Da | [9] |

| Molecular Formula | C₈₉H₁₂₅N₂₅O₂₅S₃ | [9] |

| Binding Stoichiometry | 1:1 (this compound:PE) | [1] |

| Purity (Commercial) | ≥95% (HPLC) | [9] |

Table 2: Example Purification Yield

Note: This data is for the related compound this compound B and is provided for illustrative purposes. Yields for this compound may differ.

| Purification Step | Starting Material | Final Yield | Reference |

| HPLC Purification | 100% MeOH fraction from 3 L culture | 5.3 mg | [11] |

Mechanism of Action: Interaction with Phosphatidylethanolamine (PE)

This compound's mechanism of action does not involve a classical signaling pathway but rather a direct and specific molecular interaction with the phospholipid phosphatidylethanolamine (PE).

-

Binding: this compound selectively binds to the headgroup of PE lipids with high affinity.[4] This binding is highly specific; other phospholipids (B1166683) like phosphatidylcholine (PC) are not recognized.[3]

-

Binding Pocket: The specificity is due to a well-defined binding pocket on the this compound molecule that accommodates the primary ammonium (B1175870) group of PE. The interaction is stabilized by a network of hydrogen bonds.[3]

-

Membrane Disruption: Upon binding to PE, which is often located on the inner leaflet of the plasma membrane, this compound can induce a transbilayer movement ("flipping") of PE to the outer leaflet.[6]

-

Permeabilization: This disruption of the asymmetric lipid distribution and alteration of membrane curvature leads to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[3]

Molecular Interaction Diagram

Caption: this compound binds specifically to PE, inducing lipid translocation and membrane permeabilization.

References

- 1. Nine Post-translational Modifications during the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloning and engineering of the this compound biosynthetic gene cluster from Streptomyces cinnamoneus cinnamoneus DSM 40005 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Streptomyces cinnamoneus - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound, an antibiotic from Streptomyces cinnamoneus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

The Biosynthesis of Cinnamycin: A Technical Guide for Researchers

Abstract

Cinnamycin is a member of the class II lantibiotics, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of thioether cross-links.[1][2] Its unique structure, which includes lanthionine (B1674491) (Lan), methyllanthionine (MeLan), a lysinoalanine (Lal) bridge, and a hydroxylated aspartate residue, underpins its potent antimicrobial activity and its specific interaction with phosphatidylethanolamine (B1630911) (PE), a key component of bacterial cell membranes.[1][3] This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the genetic determinants, enzymatic machinery, and regulatory networks that govern its production. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and the development of novel antimicrobial agents.

The this compound Biosynthetic Gene Cluster (cin)

The genetic blueprint for this compound biosynthesis is encoded within the cin gene cluster, first identified in Streptomyces cinnamoneus.[4] This cluster contains all the necessary genes for the production of the precursor peptide, its extensive post-translational modifications, self-immunity, and the regulation of its own synthesis.[5]

Table 1: Key Genes in the this compound (cin) Biosynthetic Gene Cluster

| Gene | Encoded Protein/Function |

| cinA | Encodes the precursor peptide, CinA, which consists of an N-terminal leader peptide and a C-terminal core peptide that undergoes modification.[1] |

| cinM | Encodes a bifunctional lanthionine synthetase (LanM family) responsible for the dehydration of serine and threonine residues in the core peptide and subsequent cyclization to form (Me)Lan bridges.[1][2] |

| cinX | Encodes an α-ketoglutarate/iron(II)-dependent hydroxylase that catalyzes the hydroxylation of the aspartate residue at position 15 of the core peptide.[1][2] |

| cinorf7 | Encodes a small protein essential for the formation of the lysinoalanine (Lal) bridge between dehydroalanine (B155165) at position 6 and lysine (B10760008) at position 19.[2][6] |

| cinKR | Encodes a two-component regulatory system (CinK: sensor kinase, CinR: response regulator) involved in sensing this compound and upregulating immunity.[5] |

| cinR1 | Encodes a Streptomyces antibiotic regulatory protein (SARP)-family transcriptional activator that controls the expression of the biosynthetic genes.[7] |

| cinT | Encodes a subunit of an ABC transporter likely involved in export and/or immunity. |

| cinH | Encodes a subunit of an ABC transporter likely involved in export and/or immunity. |

| cinorf10 | Encodes a phosphatidylethanolamine N-methyltransferase, a key component of the self-immunity mechanism.[5] |

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the ribosomal synthesis of the precursor peptide, CinA, followed by a series of intricate post-translational modifications catalyzed by dedicated enzymes encoded within the cin cluster.

Ribosomal Synthesis of the Precursor Peptide (CinA)

The pathway is initiated by the transcription and translation of the cinA gene to produce the precursor peptide, CinA. This peptide is composed of two distinct regions: an N-terminal leader peptide and a C-terminal core peptide. The leader peptide serves as a recognition motif for the modifying enzymes, guiding them to the core peptide where the modifications will occur.

Post-Translational Modifications

The CinA precursor peptide undergoes a series of enzymatic modifications to yield the mature, biologically active this compound. These modifications are not necessarily sequential and can occur in a flexible order.[1][2]

-

Dehydration and Cyclization (CinM): The bifunctional enzyme CinM, a class II lanthionine synthetase, is responsible for the formation of the characteristic thioether bridges. It first dehydrates specific serine and threonine residues within the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. Subsequently, CinM catalyzes the intramolecular Michael-type addition of cysteine residues to these dehydroamino acids, forming the lanthionine and methyllanthionine bridges.[1][2]

-

Hydroxylation (CinX): The enzyme CinX, an α-ketoglutarate/iron(II)-dependent hydroxylase, introduces a hydroxyl group onto the β-carbon of the aspartate residue at position 15 of the core peptide.[1][2]

-

Lysinoalanine Bridge Formation (Cinorf7): Following the CinM-mediated dehydration of serine at position 6 to dehydroalanine, the small protein Cinorf7 is crucial for catalyzing the formation of a lysinoalanine bridge by facilitating the addition of the ε-amino group of lysine at position 19 to the dehydroalanine.[2][6]

Leader Peptide Cleavage and Export

The final step in the maturation of this compound is the proteolytic removal of the leader peptide. The fully modified CinA precursor is then exported from the cell. The ABC transporter complex, likely composed of CinT and CinH, is implicated in this export process.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated to ensure its synthesis coincides with the establishment of self-immunity, preventing cellular damage. This regulation involves a sophisticated interplay between a SARP-family transcriptional activator and a two-component regulatory system.

A proposed model for this regulatory cascade is as follows:

-

Basal Expression: A low level of transcription of the SARP-family regulator cinR1 is initiated, leading to a basal level of expression of the cin biosynthetic genes.[5]

-

Low-Level this compound Production: This results in the production of a small amount of this compound, which is exported out of the cell.

-

Sensing and Signal Transduction: The exported this compound is sensed by the membrane-associated sensor kinase, CinK.

-

Phosphorylation Cascade: Upon binding this compound, CinK autophosphorylates and then transfers the phosphate (B84403) group to its cognate response regulator, CinR.

-

Upregulation of Immunity: Phosphorylated CinR (CinR-P) activates the transcription of the cinorf10 gene, which encodes a phosphatidylethanolamine N-methyltransferase. This enzyme methylates PE in the cell membrane, rendering the producer organism immune to the effects of this compound.[5]

-

Amplification of Biosynthesis: CinR-P may also further activate the transcription of cinR1, leading to a significant upregulation of the entire cin biosynthetic gene cluster and high-level production of this compound.[5]

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has been made possible through a combination of in vitro reconstitution experiments and heterologous expression in Escherichia coli.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the this compound biosynthetic enzymes (CinM, CinX, Cinorf7) for in vitro studies.

Protocol:

-

Cloning: The genes cinM, cinX, and cinorf7 are cloned into suitable E. coli expression vectors, often with an N- or C-terminal polyhistidine tag (e.g., 6xHis) to facilitate purification.

-

Transformation: The expression plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Expression:

-

Bacterial cultures are grown in a rich medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Cultures are then incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-16 hours) to enhance soluble protein expression.

-

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), and protease inhibitors. Lysis is achieved by sonication or high-pressure homogenization.

-

Purification:

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

-

The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

-

The His-tagged protein is eluted with a buffer containing a high concentration of imidazole.

-

The purity of the eluted protein is assessed by SDS-PAGE. Further purification steps, such as size-exclusion chromatography, may be employed if necessary.

-

In Vitro Reconstitution of this compound Biosynthesis

Objective: To biochemically characterize the function of the purified biosynthetic enzymes.

Protocol:

-

Reaction Setup: A typical reaction mixture contains the purified CinA precursor peptide, the purified biosynthetic enzyme(s) (CinM, CinX, Cinorf7), and necessary cofactors in a suitable buffer.

-

CinM Reaction: Requires ATP and Mg²⁺.

-

CinX Reaction: Requires α-ketoglutarate and Fe(II).

-

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 25-30°C) for a defined period (e.g., 1-4 hours).

-

Analysis: The reaction products are analyzed by mass spectrometry (e.g., MALDI-TOF MS or LC-MS) to detect mass shifts corresponding to the enzymatic modifications (dehydration, hydroxylation, etc.). The activity of the reconstituted this compound can be assessed using antimicrobial assays against a sensitive indicator strain, such as Bacillus subtilis.[6]

Heterologous Expression of this compound in E. coli

Objective: To produce fully modified this compound in a heterologous host.

Protocol:

-

Co-expression Plasmid Construction: The genes cinA, cinM, cinX, and cinorf7 are cloned into compatible E. coli expression vectors (e.g., pETDuet and pACYCDuet) to allow for their simultaneous expression.

-

Transformation and Expression: The co-expression plasmids are transformed into an E. coli expression strain. Protein expression is induced as described in section 4.1.

-

Purification and Analysis: The modified CinA peptide is purified from the E. coli lysate, typically via an affinity tag on CinA. The modifications are confirmed by mass spectrometry, and the biological activity is assessed by antimicrobial assays.[6]

Quantitative Data

Table 2: Mass Spectrometry Data for in vitro this compound Modification Steps

| Precursor/Intermediate | Modification(s) | Expected Mass Change (Da) |

| CinA Core Peptide | - | - |

| CinA Core Peptide + CinM | 4 x Dehydration | -72 |

| CinA Core Peptide + CinX | 1 x Hydroxylation | +16 |

| CinA Core Peptide + CinM + CinX | 4 x Dehydration, 1 x Hydroxylation | -56 |

| Fully Modified CinA Core Peptide (Mature this compound) | 4 x Dehydration, 1 x Hydroxylation, 3 x Cyclization, 1 x Lal formation | -56 |

Note: The exact mass of the CinA precursor and its modified forms will depend on the specific amino acid sequence and any affinity tags used.

Conclusion

The biosynthesis of this compound is a remarkable example of the complex enzymatic machinery that has evolved in bacteria to produce structurally diverse and biologically active natural products. A thorough understanding of this pathway, from the genetic level to the intricate details of its regulation, is crucial for harnessing its potential for therapeutic applications. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound biosynthesis and for the bioengineering of novel lantibiotics with improved pharmacological properties. The continued exploration of this and similar biosynthetic pathways will undoubtedly pave the way for the discovery and development of next-generation antimicrobial agents.

References

- 1. Nine post-translational modifications during the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nine Post-translational Modifications during the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. A novel mechanism of immunity controls the onset of this compound biosynthesis in Streptomyces cinnamoneus DSM 40646 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cloning and engineering of the this compound biosynthetic gene cluster from Streptomyces cinnamoneus cinnamoneus DSM 40005 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Cinnamycin on Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamycin, a tetracyclic lanthipeptide antibiotic, exerts its biological effects through a unique and specific interaction with phosphatidylethanolamine (B1630911) (PE), a key phospholipid component of cellular membranes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions with cell membranes. The guide summarizes key quantitative data, provides detailed experimental protocols for studying these interactions, and includes visualizations of the pathways and workflows involved.

Introduction

This compound belongs to the class of lanthipeptides, which are ribosomally synthesized and post-translationally modified peptides characterized by the presence of lanthionine (B1674491) and methyllanthionine residues.[1][2] Its primary molecular target is the aminophospholipid phosphatidylethanolamine (PE), which is a major constituent of many bacterial cell membranes and is typically localized to the inner leaflet of eukaryotic plasma membranes.[1][3] The specific recognition of PE by this compound is the cornerstone of its mechanism of action and is responsible for its diverse biological activities, including antimicrobial and hemolytic properties.[4][5] This guide will dissect the molecular events that follow the binding of this compound to PE-containing membranes.

Core Mechanism of Action

The interaction of this compound with cell membranes is a multi-step process that begins with the specific recognition of PE and culminates in membrane disruption and cell death.[6][7]

Specific Binding to Phosphatidylethanolamine (PE)

This compound binds to PE with high affinity and specificity, forming a 1:1 stoichiometric complex.[3][4] This specificity is attributed to a well-defined binding pocket on the this compound molecule.[8]

Structural Basis of Interaction: Molecular dynamics simulations and NMR studies have revealed that the selectivity for PE is due to the formation of an extensive hydrogen-bonding network between the primary ammonium (B1175870) group of the PE headgroup and specific residues within the this compound binding pocket.[5][7][9] Key interactions include:

-

Ammonium Group Binding: The -NH3+ group of PE forms hydrogen bonds with the backbone carbonyls of Val13 and Phe7, as well as the side chain of HyAsp15.[7]

-

Phosphate Group Binding: A previously uncharacterized phosphate-binding site, formed by the backbone amides of residues 10-13, further stabilizes the this compound-PE complex.[7]

This tight binding pocket cannot accommodate larger headgroups like that of phosphatidylcholine (PC), explaining the high specificity of this compound for PE.[7]

Induction of Transbilayer Lipid Movement (Flip-Flop)

A crucial consequence of this compound binding to PE is the induction of transbilayer lipid movement, a process commonly known as "flip-flop."[6] In healthy eukaryotic cells, PE is predominantly located in the inner leaflet of the plasma membrane. This compound can induce the exposure of this inner leaflet PE to the outer leaflet.[6] This action not only increases the number of available binding sites for this compound but also disrupts the normal asymmetry of the cell membrane.[6] This induced flip-flop is not exclusive to PE; the movement of other phospholipids (B1166683), such as phosphatidylserine (B164497) (PS), has also been observed.[10]

Membrane Permeabilization and Disruption

The binding of this compound and the subsequent rearrangement of membrane lipids lead to a loss of membrane integrity.[5][7] At lower concentrations, this can manifest as membrane permeabilization, allowing the leakage of ions and small molecules.[5] At higher concentrations, particularly when the surface concentration of PE is high, this compound can induce more drastic membrane reorganization, including membrane fusion and alterations in the overall morphology of the membrane.[6][11]

While the exact mechanism of pore formation is not as well-defined as for some other antimicrobial peptides, the current evidence suggests that this compound disrupts the membrane through a process initiated by the sequestration and rearrangement of PE, rather than forming discrete, stable barrel-stave or toroidal pores. This disruption leads to a general increase in membrane permeability.[2][7]

Effects on Membrane Potential and Ion Flux

The permeabilization of the cell membrane by this compound leads to the dissipation of ion gradients and a subsequent change in the membrane potential. While specific studies on this compound's effect on bacterial membrane potential are not extensively detailed in the provided search results, the general mechanism of action of membrane-active antibiotics suggests that the formation of pores or defects would lead to depolarization of the cytoplasmic membrane.[12]

Studies on the closely related lanthipeptide, duramycin (B1576892), have shown that it can increase intracellular calcium concentrations ([Ca2+]i) in a dose-dependent manner.[3][13] This is achieved by both releasing calcium from intracellular stores and stimulating the influx of extracellular calcium.[3] This disruption of calcium homeostasis can trigger various downstream signaling pathways leading to cell death. It is plausible that this compound induces similar effects on ion flux due to their structural and functional similarities.

Quantitative Data

The following tables summarize the key quantitative parameters of the this compound-membrane interaction reported in the literature.

Table 1: Thermodynamic Parameters of this compound-PE Interaction

| Parameter | Value | Conditions | Reference(s) |

| Binding Constant (K₀) | ~10⁷–10⁸ M⁻¹ | In POPC bilayer membrane | [3][4] |

| ~10⁶ M⁻¹ | In octyl glucoside (OG) micelles | [3] | |

| Gibbs Free Energy (ΔG°) | -10.5 kcal/mol | Large unilamellar vesicles (~100 nm diameter) | [4][13] |

| Reaction Enthalpy (ΔH°) | 0 to -10 kcal/mol | Temperature-dependent (10°C to 50°C) in large vesicles | [4][13] |

| -10.0 kcal/mol | C₁₀-PE in OG micelles at 37°C | ||

| Molar Heat Capacity (ΔCp°) | -245 cal/mol | Large unilamellar vesicles (~100 nm diameter) | [13] |

| +217 cal/mol | In OG micelles | [14] |

Table 2: Cytotoxicity of this compound

| Cell Type | IC₅₀ Value | Conditions | Reference(s) |

| Data not explicitly available in the provided search results. |

Note: While the search results mention the hemolytic and antimicrobial properties of this compound, specific IC50 values for different cell lines were not found in the provided snippets. This table is included as a template for future data.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Isothermal Titration Calorimetry (ITC) for this compound-Lipid Interaction

Objective: To determine the thermodynamic parameters of this compound binding to PE-containing lipid vesicles.

Materials:

-

High-sensitivity isothermal titration calorimeter

-

This compound solution (e.g., 25-50 µM in a suitable buffer like 10 mM Tris, 100 mM NaCl, pH 7.4)

-

Large Unilamellar Vesicles (LUVs) composed of a mixture of POPC and POPE (e.g., 9:1 molar ratio) suspended in the same buffer (e.g., 4-45 mM total lipid concentration)

-

Degasser

Protocol:

-

Sample Preparation:

-

Prepare the this compound solution and the LUV suspension in the same, thoroughly degassed buffer to minimize artifacts from buffer mismatch and bubble formation.[12]

-

Determine the precise concentrations of the this compound solution and the lipid suspension.

-

-

ITC Instrument Setup:

-

Thoroughly clean the sample and reference cells of the ITC instrument.

-

Fill the reference cell with the dialysis buffer.

-

Load the this compound solution into the sample cell (typically ~1.4 mL).

-

Load the LUV suspension into the injection syringe (typically ~250 µL).

-

-

Titration:

-

Set the experimental temperature (e.g., 25°C, 37°C, or a range of temperatures to determine ΔCp°).

-

Set the stirring speed (e.g., 300 rpm).

-

Program the injection sequence, typically consisting of a small initial injection (e.g., 1-2 µL) to remove any material from the syringe tip, followed by a series of larger, identical injections (e.g., 5-10 µL) with a sufficient time interval between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat change for each injection peak.

-

Plot the heat change per mole of injectant against the molar ratio of lipid to this compound.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding constant (K₀), stoichiometry (n), and enthalpy of binding (ΔH°).[13]

-

Calculate the Gibbs free energy (ΔG°) and entropy (ΔS°) of binding using the equation: ΔG° = -RTlnK₀ = ΔH° - TΔS°.

-

Liposome (B1194612) Leakage Assay (Calcein Release)

Objective: To assess the membrane permeabilizing activity of this compound.

Materials:

-

LUVs encapsulating a fluorescent dye at a self-quenching concentration (e.g., 50-100 mM calcein). The LUVs should be prepared with varying concentrations of PE.

-

This compound solution of known concentration.

-

Fluorescence spectrophotometer.

-

Triton X-100 solution (for 100% lysis control).

Protocol:

-

Liposome Preparation:

-

Prepare LUVs by extrusion in a buffer containing the fluorescent dye.

-

Remove the unencapsulated dye by size-exclusion chromatography.

-

-

Leakage Assay:

-

Dilute the liposome suspension in the assay buffer to a suitable concentration in a cuvette.

-

Record the baseline fluorescence (F₀).

-

Add a specific concentration of this compound to the cuvette and monitor the increase in fluorescence over time (F_t) as the dye is released and becomes dequenched.

-

After the signal stabilizes or at the end of the experiment, add Triton X-100 to a final concentration of 0.1% to lyse all liposomes and record the maximum fluorescence (F_max).

-

-

Data Analysis:

-

Calculate the percentage of dye leakage at time 't' using the formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100

-

Transbilayer Lipid Movement (Flip-Flop) Assay

Objective: To measure the ability of this compound to induce the movement of phospholipids from the inner to the outer leaflet of a lipid bilayer.

Materials:

-

LUVs composed of POPC and varying percentages of POPE.

-

Short-chain fluorescent lipid analogue (e.g., C6-NBD-PE or C6-NBD-PC).

-

Bovine Serum Albumin (BSA) solution.

-

This compound solution.

-

Fluorescence spectrophotometer.

Protocol:

-

Liposome Preparation:

-

Prepare LUVs containing a small percentage (e.g., 0.25 mol%) of the short-chain fluorescent lipid analogue.

-

-

Flip-Flop Measurement:

-

Place the liposome suspension in a cuvette and monitor the baseline fluorescence.

-

Add BSA to the cuvette. BSA will extract the fluorescent lipid from the outer leaflet, causing a decrease in fluorescence.[6][10]

-

After the BSA-induced fluorescence decrease has stabilized, add this compound.

-

A further decrease in fluorescence indicates that this compound is inducing the "flipping" of the fluorescent lipid from the inner to the outer leaflet, where it is then extracted by BSA.[6][10]

-

-

Data Analysis:

-

The rate of fluorescence decrease after the addition of this compound is proportional to the rate of lipid flip-flop.

-

Visualizations

Diagram 1: this compound's Mechanism of Action on the Cell Membrane

Caption: A flowchart illustrating the sequential mechanism of this compound's action on a cell membrane.

Diagram 2: Experimental Workflow for Isothermal Titration Calorimetry

Caption: A workflow diagram for determining the thermodynamic parameters of this compound-lipid binding using ITC.

Diagram 3: Logical Relationship of this compound's Effects

Caption: A relationship diagram showing the interconnected effects of this compound on the cell membrane.

Conclusion

The mechanism of action of this compound is a well-orchestrated molecular process initiated by its highly specific recognition of phosphatidylethanolamine. This initial binding event triggers a cascade of disruptive changes within the cell membrane, including the induction of lipid flip-flop and increased permeability, which ultimately lead to cell death. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols provided in this guide, is crucial for the rational design and development of novel therapeutic agents that can exploit this unique membrane-targeting strategy. Further research into the precise nature of this compound-induced pores and its detailed effects on ion channel activity will continue to refine our understanding of this potent lanthipeptide.

References

- 1. K+ efflux agonists induce NLRP3 inflammasome activation independently of Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ion channel formation by duramycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Effect of duramycin on chloride transport and intracellular calcium concentration in cystic fibrosis and non-cystic fibrosis epithelia [oru.diva-portal.org]

- 7. researchgate.net [researchgate.net]

- 8. portlandpress.com [portlandpress.com]

- 9. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of lantibiotic-induced pore-formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of duramycin on chloride transport and intracellular calcium concentration in cystic fibrosis and non-cystic fibrosis epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Structural Unraveling of Cinnamycin: A Lantibiotic's Architectural Blueprint

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cinnamycin, a tetracyclic lantibiotic produced by Streptomyces cinnamoneus, has garnered significant interest within the scientific community due to its unique structural features and potent biological activities, including its specific interaction with phosphatidylethanolamine (B1630911) (PE), a key component of bacterial cell membranes.[1] The intricate architecture of this compound, characterized by unusual amino acids and complex thioether bridges, presented a formidable challenge to structural chemists. This technical guide provides a comprehensive overview of the methodologies employed in the elucidation of its complex structure, presenting key quantitative data, detailed experimental protocols, and a logical workflow of the discovery process.

Core Structural Features

The structure of this compound is a testament to the complexity of ribosomally synthesized and post-translationally modified peptides (RiPPs). It is a 19-amino acid peptide featuring a globular and inflexible structure due to extensive cross-linking.[2] Key structural motifs include:

-

Lanthionine (B1674491) (Lan) and Methyllanthionine (MeLan) Bridges: These thioether linkages are the defining features of lantibiotics. They are formed by the dehydration of serine and threonine residues to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb) respectively, followed by the intramolecular addition of a cysteine thiol.

-

Lysinoalanine (Lal): An unusual amino acid formed from the side chains of a lysine (B10760008) and a serine residue.

-

β-hydroxyaspartic acid (HOAsp): A hydroxylated amino acid that plays a role in the peptide's interaction with its target.[2]

Experimental Approach to Structure Elucidation

The determination of this compound's structure was a multi-faceted process relying on a combination of spectroscopic and chemical techniques. The general workflow involved:

-

Isolation and Purification: this compound is first isolated from the fermentation broth of Streptomyces cinnamoneus.

-

Amino Acid Analysis: Initial determination of the amino acid composition.

-

Mass Spectrometry (MS): To determine the molecular weight and obtain information about the elemental composition and fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To establish the sequence of amino acids and the connectivity of the thioether bridges.

-

Chemical Degradation/Derivatization: To confirm the presence and location of specific modified amino acids.

Quantitative Data

Mass Spectrometry Data

High-resolution mass spectrometry is crucial for determining the elemental composition of this compound. The presence of multiple sulfur atoms and a high nitrogen content are key indicators of its peptidic nature and the presence of thioether bridges.

| Parameter | Value | Reference |

| Molecular Formula | C₈₉H₁₂₅N₂₅O₂₅S₃ | [1] |

| Molecular Weight | 2041.3 Da | [1] |

Tandem mass spectrometry (MS/MS) of the intact molecule is challenging due to the highly cross-linked structure which prevents straightforward fragmentation. To overcome this, a chemical reduction step is often employed to cleave the thioether bonds, yielding a linearized peptide that is more amenable to fragmentation analysis.

Table 1: Representative MS/MS Fragmentation Data (Conceptual) (Note: Specific fragmentation data for native this compound is not readily available in public literature. This table represents the expected fragmentation pattern of a linearized peptide fragment obtained after chemical reduction and enzymatic digestion.)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Ion Type | Deduced Sequence/Structure |

| (Linearized Fragment) | y-series | y-ion | C-terminal fragments |

| (Linearized Fragment) | b-series | b-ion | N-terminal fragments |

| (Linearized Fragment) | Internal fragments | - | Fragments from internal cleavage |

| (Intact Molecule) | [M+H]⁺, [M+2H]²⁺ | - | Pseudomolecular ions |

NMR Spectroscopy Data

2D NMR spectroscopy in a suitable solvent (e.g., DMSO-d₆) is the cornerstone of determining the covalent structure of this compound. Through-bond (COSY, TOCSY, HMBC) and through-space (NOESY) correlations are used to assign the proton and carbon signals of each amino acid residue and to establish their sequence.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Key Residues in a this compound-like Peptide (in DMSO-d₆) (Note: A complete, assigned chemical shift table for this compound is not publicly available. The following data is representative of the types of shifts observed for the unusual amino acids found in this compound and its analogues.)

| Amino Acid Residue | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Lanthionine (Ala-S-Ala) | ||

| α-CH | 4.2 - 4.5 | 50 - 55 |

| β-CH₂ | 2.8 - 3.5 | 35 - 40 |

| Methyllanthionine (Abu-S-Ala) | ||

| α-CH (Abu) | 4.0 - 4.3 | 52 - 57 |

| β-CH (Abu) | 2.9 - 3.3 | 38 - 43 |

| γ-CH₃ (Abu) | 1.1 - 1.3 | 15 - 20 |

| α-CH (Ala) | 4.2 - 4.5 | 50 - 55 |

| β-CH₂ (Ala) | 2.8 - 3.5 | 35 - 40 |

| Lysinoalanine (Lys-N-Ala) | ||

| α-CH (Lys) | 3.8 - 4.1 | 53 - 58 |

| ε-CH₂ (Lys) | 2.9 - 3.2 | 40 - 45 |

| α-CH (Ala) | 4.0 - 4.3 | 51 - 56 |

| β-CH₂ (Ala) | 3.0 - 3.4 | 36 - 41 |

| β-hydroxyaspartic acid (HOAsp) | ||

| α-CH | 4.5 - 4.8 | 55 - 60 |

| β-CH | 4.2 - 4.5 | 70 - 75 |

Detailed Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: 1-5 mg of purified this compound is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 600-800 MHz) equipped with a cryoprobe is used.

-

Experiments:

-

1D ¹H and ¹³C spectra: To obtain an overview of the proton and carbon environments.

-

2D DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system (i.e., within an amino acid residue).

-

2D TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, which is particularly useful for identifying amino acid types.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing information on sequential amino acids and the overall 3D structure. NOESY correlations between the β-protons of lanthionine and methyllanthionine residues are critical for establishing the thioether bridge connectivity.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for sequencing and identifying quaternary carbons.

-

Mass Spectrometry

-

Instrumentation: High-resolution mass spectrometers such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers are used for accurate mass measurements. Tandem mass spectrometry (MS/MS) is performed using techniques like Collision-Induced Dissociation (CID).

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., methanol/water with a small amount of formic acid) for electrospray ionization (ESI).

-

Chemical Reduction for MS/MS:

-

Dissolve ~1 mg of this compound in a methanol/water solution.

-

Add NiCl₂ and NaBH₄.

-

The reaction proceeds at an elevated temperature (e.g., 50°C) for about an hour.[3]

-

The reduced, linearized peptide is then purified by HPLC prior to MS/MS analysis.

-

Edman Degradation

While modern mass spectrometry has largely superseded Edman degradation for routine sequencing, it can be a valuable tool for confirming the N-terminal sequence, especially when dealing with complex post-translational modifications.

-

Principle: Phenyl isothiocyanate (PITC) reacts with the N-terminal amino group under basic conditions. Subsequent treatment with acid cleaves the N-terminal residue as a phenylthiohydantoin (PTH)-amino acid, which can be identified by HPLC. The process is repeated for the next residue.

-

Limitations: Edman degradation is not effective for sequencing the entire this compound molecule due to the cyclic nature and the presence of modified amino acids that block the reaction. However, it can be applied to linear fragments obtained after chemical cleavage.

Assembling the Final Structure: A Logical Puzzle

The structure of this compound was pieced together by integrating data from all the aforementioned techniques.

References

Cinnamycin's Targeted Engagement of Phosphatidylethanolamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamycin, a member of the lantibiotic family of antimicrobial peptides, exhibits a highly specific and potent interaction with the membrane phospholipid phosphatidylethanolamine (B1630911) (PE). This targeted engagement is the cornerstone of its biological activities, which range from antimicrobial and antiviral effects to the induction of cell death, making it a molecule of significant interest for therapeutic and research applications. This technical guide provides an in-depth exploration of the molecular underpinnings of the this compound-PE interaction, detailing the structural basis of this specificity, the thermodynamic driving forces, and the consequential impact on membrane integrity and cellular fate. We present a consolidation of quantitative binding data, comprehensive experimental protocols for studying this interaction, and visualizations of the key molecular and cellular pathways involved.

Introduction

This compound is a 19-residue, tetracyclic peptide antibiotic characterized by the presence of unusual amino acids such as lanthionine (B1674491) and methyllanthionine, which form intramolecular thioether bridges.[1][2] These cross-links impart a rigid, globular structure to the peptide, which is crucial for its function.[1][2] Unlike many other antimicrobial peptides that interact non-specifically with anionic components of bacterial membranes, this compound's primary target is the neutral phospholipid, phosphatidylethanolamine (PE).[3][4] PE is a major constituent of many bacterial cell membranes and is also found in the inner leaflet of eukaryotic plasma membranes.[1][5] this compound's ability to selectively recognize and bind PE with high affinity forms the basis of its potential as a targeted therapeutic and a molecular probe for studying membrane biology.[1][3]

This guide will systematically dissect the interaction between this compound and its PE target, providing a technical resource for researchers in drug development, membrane biophysics, and antimicrobial research.

Molecular Recognition: The this compound-PE Complex

The specificity of this compound for PE is a result of a precise lock-and-key mechanism involving a well-defined binding pocket on the this compound molecule.[1][2][5]

Structural Basis of Interaction

Molecular dynamics simulations and NMR spectroscopy have elucidated the key structural features of the this compound-PE complex.[1][6][7] The binding pocket is formed by residues 7-14 of this compound.[1][2] The interaction is primarily mediated by an extensive hydrogen-bonding network between the primary ammonium (B1175870) group of the PE headgroup and specific residues within the binding pocket.[1][6]

Key interactions include:

-

Hydrogen Bonding: The three hydrogen atoms of the PE's primary ammonium group form hydrogen bonds with the backbone carbonyls of Val13 and Phe7, as well as the side chain of HyAsp15.[1][6]

-

Phosphate (B84403) Binding: A previously uncharacterized phosphate-binding site, formed by the backbone amides of residues Phe10, Abu11, Phe12, and Val13, stabilizes the interaction with the phosphate group of PE.[1][6]

-

Hydrophobic Interactions: The hydrophobic side chains of residues within the binding pocket likely contribute to the stability of the complex by interacting with the acyl chains of the PE molecule.[2][5]

The substitution of even a single hydrogen atom with a methyl group on the PE's ammonium group is sufficient to destabilize this intricate hydrogen-bonding network, explaining the lower affinity of this compound for phosphatidylcholine (PC) and N-methyl PE.[1][6]

dot

Caption: this compound-PE Binding Interaction.

Quantitative Analysis of the this compound-PE Interaction

The binding of this compound to PE has been quantified using various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC). The data consistently show a high-affinity interaction with a 1:1 stoichiometry.[1][8]

Binding Affinity and Stoichiometry

| Parameter | Value | Method | Reference |

| Binding Stoichiometry (n) | 1:1 | ITC | [1][8] |

| Dissociation Constant (Kd) | Low nanomolar range | - | [2] |

| Binding Constant (K0) | 107 - 108 M-1 (in POPC membrane) | ITC | [3][8] |

| Binding Constant (K0) | ~106 M-1 (in octyl glucoside micelle) | ITC | [8] |

Thermodynamic Parameters

The thermodynamic signature of the this compound-PE interaction reveals that it is a complex process influenced by both enthalpy and entropy.

| Parameter | Value | Conditions | Method | Reference |

| Enthalpy (ΔH°) | 0 to -10 kcal/mol | 10°C to 50°C | ITC | [3] |

| Gibbs Free Energy (ΔG°) | -10.5 kcal/mol | Temperature independent | ITC | [3] |

| Molar Heat Capacity (ΔC°p) | -245 cal/mol | - | ITC | [3] |

The negative change in heat capacity suggests a significant hydrophobic component to the binding event.[3] At lower temperatures (e.g., 10°C), the binding is primarily entropy-driven, while at higher temperatures (e.g., 50°C), it becomes enthalpy-driven, indicating an entropy-enthalpy compensation mechanism.[3]

Consequences of this compound-PE Binding on Membrane Integrity

The high-affinity binding of this compound to PE initiates a cascade of events that disrupt the structure and function of the cell membrane.

Induction of Transbilayer Lipid Movement (Flip-Flop)

One of the most significant consequences of this compound binding is the induction of transbilayer lipid movement, or "flip-flop."[9] In healthy eukaryotic cells, PE is predominantly located in the inner leaflet of the plasma membrane. This compound can induce the exposure of PE to the outer leaflet, thereby promoting its own binding and subsequent cytotoxic effects.[9] This disruption of phospholipid asymmetry is a critical step in the mechanism of action of this compound.

Membrane Permeabilization and Alteration of Curvature

The accumulation of this compound-PE complexes in the membrane leads to increased membrane permeability.[1] Furthermore, this compound preferentially binds to highly curved membranes and can induce membrane tubulation, suggesting that it alters the local membrane curvature.[10] This ability to modify membrane morphology likely contributes to its disruptive effects on cellular integrity.

dot

Caption: this compound's Mechanism of Action.

Experimental Protocols

A variety of experimental techniques are employed to characterize the interaction between this compound and PE. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with binding events, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[3][8][11]

-

Instrumentation: High-sensitivity isothermal titration calorimeter.

-

Sample Preparation:

-

This compound Solution: Prepare a stock solution of this compound in the desired buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4) at a concentration of approximately 40 µM.

-

Liposome (B1194612) Suspension: Prepare large unilamellar vesicles (LUVs) composed of a mixture of lipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE), at a defined molar ratio (e.g., 10:1 POPC:POPE). The total lipid concentration should be around 10 mg/mL.

-

-

Experimental Procedure:

-

Load the this compound solution into the sample cell of the calorimeter.

-

Load the liposome suspension into the injection syringe.

-

Set the experimental temperature (e.g., 45°C).

-

Perform a series of injections (e.g., 8 µL each) of the liposome suspension into the sample cell, allowing the system to reach equilibrium between injections.

-

Record the heat changes associated with each injection.

-

-

Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of PE to this compound. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (K0), stoichiometry (n), and enthalpy of binding (ΔH°).

dot

Caption: Isothermal Titration Calorimetry Workflow.

Fluorescence-Based Lipid Flip-Flop Assay

This assay is used to monitor the movement of fluorescently labeled lipids from the inner to the outer leaflet of a liposome upon the addition of this compound.[12][13]

-

Materials:

-

Lipids: POPC, POPE.

-

Fluorescently labeled lipid: N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE).

-

Quencher: Bovine Serum Albumin (BSA).

-

This compound.

-

-

Liposome Preparation: Prepare LUVs containing POPC, POPE, and a small percentage (e.g., 0.25%) of NBD-PE.

-

Experimental Procedure:

-

Place the liposome suspension in a fluorometer cuvette.

-

Monitor the fluorescence of NBD-PE (excitation ~475 nm, emission ~535 nm).

-

Add BSA to the cuvette. BSA will quench the fluorescence of NBD-PE in the outer leaflet of the liposomes.

-

After the fluorescence signal stabilizes, add this compound to the cuvette.

-

Monitor the decrease in fluorescence over time. A decrease in fluorescence indicates that NBD-PE is moving from the inner, protected leaflet to the outer, quenched leaflet.

-

-

Data Analysis: The rate of fluorescence decrease is proportional to the rate of lipid flip-flop induced by this compound.

Cell Viability Assays

Standard cell viability assays, such as the MTT or MTS assay, can be used to quantify the cytotoxic effects of this compound on different cell lines.[14][15][16]

-

Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product, which can be quantified by measuring absorbance.

-

Experimental Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations.

-

Incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

| Cell Type | IC50 Value | Assay Condition | Reference |

| Human Erythrocytes | 5 µM | 4 min incubation at 37°C | [2] |

| HeLa Cells | - | - | [9] |

Conclusion

The highly specific and high-affinity interaction between this compound and phosphatidylethanolamine is a fascinating example of molecular recognition at the membrane interface. This targeted engagement triggers a series of events that ultimately lead to membrane disruption and cell death. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for the further development of this compound and related lantibiotics as novel therapeutics. Moreover, the unique specificity of this compound for PE makes it an invaluable tool for researchers studying the complex biology of cell membranes. Continued research in this area holds the promise of unlocking new strategies for combating infectious diseases and cancer, as well as advancing our fundamental understanding of cellular processes.

References

- 1. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. license.umn.edu [license.umn.edu]

- 11. edepot.wur.nl [edepot.wur.nl]

- 12. researchgate.net [researchgate.net]

- 13. Lipid Flip-Flop-Inducing Antimicrobial Phytochemicals from Gymnema sylvestre are Bacterial Membrane Permeability Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

The Crucial Role of Lanthionine Bridges in the Structure and Function of Cinnamycin: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cinnamycin is a member of the type B lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). Its potent biological activities, including antimicrobial, antiviral, and enzyme-inhibitory functions, are intrinsically linked to its unique, rigid three-dimensional structure. This structural integrity is predominantly maintained by a network of thioether cross-linkages known as lanthionine (B1674491) bridges. This technical guide provides an in-depth analysis of the pivotal role these bridges play in the biosynthesis, structure, and mechanism of action of this compound. We will explore the quantitative aspects of its interactions, detail the experimental methodologies used in its study, and provide visual representations of its biosynthetic and functional pathways.

Introduction to this compound and Lanthionine Bridges

This compound is a 19-amino acid peptide characterized by a compact, globular structure.[1] This conformation is stabilized by one lanthionine (Lan) and two methyllanthionine (MeLan) bridges, in addition to an unusual lysinoalanine (Lal) bridge.[1] Lanthionine bridges are formed through the post-translational modification of a precursor peptide, where serine and threonine residues are dehydrated to dehydroalanine (B155165) and dehydrobutyrine, respectively. Subsequently, the thiol groups of nearby cysteine residues perform a Michael-type addition to these unsaturated amino acids, forming the characteristic thioether linkages.[2] These intramolecular bridges are critical for constraining the peptide into its biologically active conformation, which is essential for its specific molecular recognition and membrane-disrupting activities.[3]

The Role of Lanthionine Bridges in this compound's Structure and Stability

The presence of three (methyl)lanthionine bridges and one lysinoalanine bridge makes this compound one of the smallest peptides with a well-defined three-dimensional structure. This rigid architecture is fundamental to its function, creating a pre-organized binding pocket for its biological target. While direct quantitative studies detailing the progressive removal of each lanthionine bridge on the stability and activity of this compound are not extensively available in the public domain, studies on other lantibiotics have consistently demonstrated that the removal or alteration of these bridges leads to a significant reduction or complete loss of biological activity. This underscores the critical role of the overall rigid structure conferred by these cross-linkages.

Biosynthesis of Lanthionine Bridges in this compound

The formation of lanthionine bridges in this compound is a multi-step enzymatic process involving a dedicated biosynthetic gene cluster. The key enzyme responsible for the dehydration and cyclization reactions is a bifunctional lanthionine synthetase known as CinM.[2] The biosynthesis can be summarized in the following key steps:

-

Ribosomal Synthesis of the Precursor Peptide (CinA): this compound is initially synthesized as a linear precursor peptide, CinA, which consists of an N-terminal leader peptide and a C-terminal core peptide. The core peptide is the sequence that will be modified to become the mature this compound.[2]

-

Dehydration by CinM: The CinM enzyme recognizes and binds to the leader peptide of CinA. It then catalyzes the dehydration of specific serine and threonine residues within the core peptide to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[1]

-

Cyclization by CinM: Following dehydration, the same CinM enzyme facilitates the intramolecular cyclization. The thiol groups of cysteine residues attack the newly formed double bonds of the dehydroamino acids in a Michael-type addition, resulting in the formation of the thioether lanthionine and methyllanthionine bridges.[1]

-

Further Post-Translational Modifications: In addition to the lanthionine bridges, this compound undergoes other modifications, including the formation of a lysinoalanine bridge and the hydroxylation of an aspartate residue, catalyzed by other enzymes in the gene cluster.[1]

-

Leader Peptide Cleavage: Finally, the leader peptide is cleaved off to release the mature, biologically active this compound.

References

An In-depth Technical Guide to the Natural Analogs and Derivatives of Cinnamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamycin, a member of the type B lantibiotic family, and its natural analogs represent a class of structurally unique and biologically active peptides with significant therapeutic potential. Produced primarily by Streptomyces species, these tetracyclic peptides are characterized by the presence of unusual amino acids, including lanthionine (B1674491) and methyllanthionine bridges, which confer a rigid, globular structure. Their primary mechanism of action involves high-affinity, specific binding to the phospholipid phosphatidylethanolamine (B1630911) (PE), a key component of bacterial and other cell membranes. This interaction disrupts membrane integrity and inhibits various cellular processes, leading to a range of biological effects, including antimicrobial, antiviral, and enzyme-inhibiting activities. This technical guide provides a comprehensive overview of the core characteristics of this compound and its natural analogs, with a focus on their structure-activity relationships, quantitative biological data, and detailed experimental methodologies.

Introduction to this compound and its Analogs

This compound and its related compounds are ribosomally synthesized and post-translationally modified peptides (RiPPs).[1] The family of natural analogs primarily includes duramycin (B1576892), duramycin B, duramycin C, and ancovenin, all of which share a conserved 19-amino acid core structure.[2][3] These peptides are produced by various strains of actinomycetes, most notably Streptomyces species such as Streptomyces cinnamoneus.[4]

The defining structural features of these lantibiotics are the intramolecular thioether bridges of lanthionine (Lan) and methyllanthionine (MeLan), formed by the post-translational modification of cysteine, serine, and threonine residues.[5][6] Additionally, they contain an unusual lysinoalanine bridge and a hydroxylated aspartic acid residue at position 15, which is crucial for their biological activity.[2][6] This extensive cross-linking results in a compact and stable three-dimensional structure.

The primary biological target of this compound and its analogs is phosphatidylethanolamine (PE), a major phospholipid component of many bacterial cell membranes.[7] The high specificity and affinity for PE underpin their various biological activities, which include:

-

Antimicrobial Activity: Primarily against Gram-positive bacteria.[3][8]

-

Enzyme Inhibition: Potent inhibition of phospholipase A2.

-

Antiviral Activity: Inhibition of the entry of certain enveloped viruses.[2][3]

-

Apoptosis Induction: The ability to induce programmed cell death in certain cell types.[9]

The unique mode of action and diverse biological activities of these compounds make them attractive candidates for the development of new therapeutic agents.

Natural Analogs of this compound: A Comparative Overview

The known natural analogs of this compound exhibit slight variations in their amino acid sequences, which in turn influence their biological activity profiles. The core structures, however, remain highly conserved.

| Compound | Producing Organism | Molecular Weight (Da) | Key Structural Features |

| This compound | Streptomyces cinnamoneus | 2041.3 | Arg at position 2 |

| Duramycin | Streptomyces cinnamoneus | 2013.3 | Lys at position 2 |

| Duramycin B | Streptomyces cinnamoneus | Not specified | Val at position 1, Phe at position 3 |

| Duramycin C | Streptomyces cinnamoneus | Not specified | Val at position 1, Phe at position 3, Ala at position 14 |

| Ancovenin | Streptomyces sp. | 1965 | Lacks the lysinoalanine bridge |

Table 1: Comparison of this compound and its Natural Analogs

Quantitative Biological Data

The following tables summarize the key quantitative data related to the biological activity of this compound and its analogs.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Candida albicans |

| This compound | 16 µg/mL[5] | Data not available | Data not available | Data not available |

| Duramycin | 0.4 µg/mL (200 nM)[6], 32 µg/mL[5] | Data not available | Data not available | Data not available |

| Duramycin B | Data not available | Data not available | Data not available | Data not available |

| Duramycin C | Active (qualitative)[8] | Data not available | Data not available | Data not available |

| Ancovenin | Data not available | Data not available | Data not available | Data not available |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and its Analogs against Selected Microorganisms. Note: MIC values can vary depending on the specific strain and assay conditions.

Enzyme Inhibition and Binding Affinity

| Compound | Target | Assay | Value | Reference |

| This compound | Phospholipase A2 | IC50 | ~1 µM | |

| Duramycin | Phospholipase A2 | IC50 | ~1 µM | |

| Duramycin B | Phospholipase A2 | IC50 | ~1 µM | |

| Duramycin C | Phospholipase A2 | IC50 | ~1 µM | |

| This compound | Phosphatidylethanolamine (PE) | Binding Constant (K₀) | 10⁷ - 10⁸ M⁻¹ | [10] |

Table 3: Enzyme Inhibition and Binding Affinity Data.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and its analogs is their specific and high-affinity binding to phosphatidylethanolamine (PE).[7] This interaction triggers a cascade of events that disrupt the cell membrane and interfere with cellular functions.

Interaction with Phosphatidylethanolamine and Membrane Disruption

The binding of this compound to PE is a 1:1 stoichiometric interaction.[10] The hydroxylated aspartic acid at position 15 plays a critical role in forming a coordination complex with the primary amine headgroup of PE. This interaction anchors the lantibiotic to the membrane surface. Subsequent hydrophobic interactions between the peptide and the lipid acyl chains are thought to further stabilize the complex and promote the insertion of the peptide into the membrane. This binding event can lead to several consequences:

-

Membrane Permeabilization: The formation of pores or other disruptions in the membrane, leading to leakage of cellular contents.[11]

-

Inhibition of PE-dependent Enzymes: By sequestering PE, these lantibiotics indirectly inhibit enzymes that require PE as a substrate or cofactor, such as phospholipase A2.

-

Alteration of Membrane Fluidity and Curvature: The rigid structure of the lantibiotic can induce changes in the physical properties of the lipid bilayer.

This compound's primary mechanism of action.

Apoptosis Induction